

## Application Notes and Protocols for NCT-503 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1] [2][3][4] By blocking PHGDH, NCT-503 disrupts the production of serine and downstream metabolites essential for cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing NCT-503 in various in vitro assays to study its effects on cancer cell metabolism, growth, and signaling. It is important to note that while the query mentioned MALT1 inhibitors, NCT-503's primary target is PHGDH.

### **Mechanism of Action**

**NCT-503** inhibits PHGDH with an IC50 of 2.5  $\mu$ M.[3][4] This inhibition is non-competitive with respect to both 3-phosphoglycerate (3-PG) and NAD+.[4][5] The primary consequence of PHGDH inhibition by **NCT-503** is the suppression of glucose-derived serine synthesis. This leads to a depletion of intracellular serine pools, which in turn affects the synthesis of nucleotides and other essential macromolecules.[3] Additionally, **NCT-503** has been observed to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle. [1][2][6]



# Data Presentation: Summary of NCT-503 Treatment Conditions in In Vitro Assays



Assay Type	Cell Line Examples	NCT-503 Concentrati on	Treatment Duration	Key Findings	Reference
Proliferation/ Viability	Neuroblasto ma (BE(2)-C, Kelly, SH-EP, SK-N-AS), Burkitt Lymphoma (RAJI, NAMALWA), NSCLC (A549)	10 μM - 40 μM	72 - 96 hours	Decreased cell viability and proliferation.	[1][6][7][8]
Metabolic Flux Analysis	Neuroblasto ma (BE(2)-C, SH-EP), Breast Cancer (MDA-MB- 468)	10 μΜ	48 hours (pre- incubation)	Reduced incorporation of glucosederived carbons into serine.	[1][5][6]
Clonogenicity	Burkitt Lymphoma cell lines	40 μΜ	Long-term (until colony formation)	Impaired clonogenic potential.	[7]
Oxidative Stress	Burkitt Lymphoma (RAJI, NAMALWA)	10 - 40 μΜ	24 hours	Decreased cellular glutathione (GSH) levels and increased reactive oxygen species (ROS).	[7]



Cell Cycle Analysis	NSCLC (A549)	IC50 concentration s (in combination)	Not specified	G2/M phase arrest.	[8]
Western Blotting	Neuroblasto ma (BE(2)-C)	10 μΜ	48 hours	Analysis of protein expression changes.	[1][6]
Citrate Synthase Activity	Neuroblasto ma (PHGDH knockout clones)	10 μΜ	24 hours	No alteration in citrate synthase activity.	[1][6]
Cellular Thermal Shift Assay	Neuroblasto ma (BE(2)-C)	10 μΜ	48 hours	No change in the thermal stability of citrate synthase.	[1][6]

## Experimental Protocols Cell Proliferation/Viability Assay

Objective: To determine the effect of NCT-503 on the proliferation and viability of cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- NCT-503 (and inactive control if available)
- 96-well plates
- MTS reagent or similar viability assay kit



Plate reader

#### Protocol:

- Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **NCT-503** in complete cell culture medium. A typical concentration range is 1  $\mu$ M to 50  $\mu$ M. Include a vehicle control (e.g., DMSO) and an inactive **NCT-503** control if available.
- Remove the existing medium from the cells and add 100 μL of the medium containing the different concentrations of NCT-503.
- Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
- Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

## Metabolic Flux Analysis using 13C-Glucose Tracing

Objective: To trace the metabolic fate of glucose-derived carbons and assess the impact of **NCT-503** on serine synthesis and central carbon metabolism.

#### Materials:

- Cancer cell line of interest
- Glucose-free cell culture medium
- [U-13C]-glucose
- **NCT-503** (10 μM)
- 6-well plates



- Methanol, water, and chloroform (for metabolite extraction)
- LC-MS/MS system

#### Protocol:

- Seed cells in 6-well plates and grow to ~70-80% confluency.
- Treat the cells with 10 μM **NCT-503** or a vehicle control in complete medium for 48 hours.
- On the day of the experiment, wash the cells with glucose-free medium.
- Incubate the cells in medium containing [U-13C]-glucose (e.g., 10 mM) for a defined period (e.g., 10 minutes to 24 hours, depending on the desired metabolic snapshot).
- Aspirate the medium and wash the cells with ice-cold saline.
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris.
- Analyze the supernatant containing the polar metabolites by LC-MS/MS to determine the incorporation of <sup>13</sup>C into serine and other metabolites.

## **Western Blotting**

Objective: To analyze changes in protein expression levels following **NCT-503** treatment.

#### Materials:

- Cancer cell line of interest
- NCT-503 (10 μM)
- 6-well plates



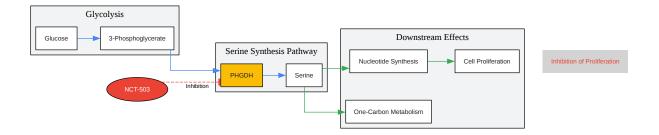
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and secondary antibodies
- Chemiluminescent substrate and imaging system

#### Protocol:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with 10 μM NCT-503 or a vehicle control for 48 hours.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.



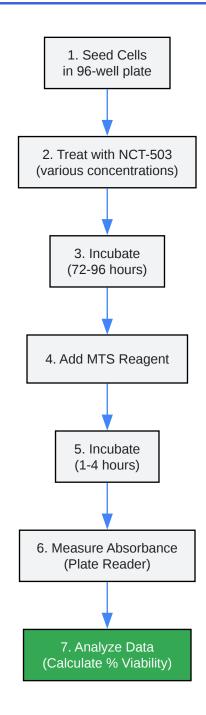
## **Visualizations**



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Caption: Mechanism of action of NCT-503 as a PHGDH inhibitor.





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